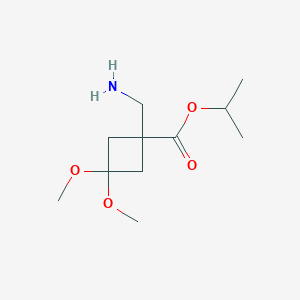

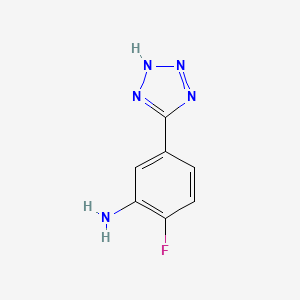

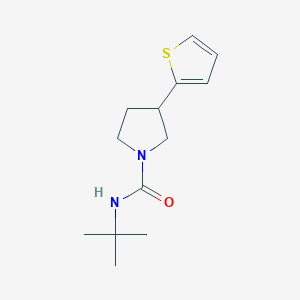

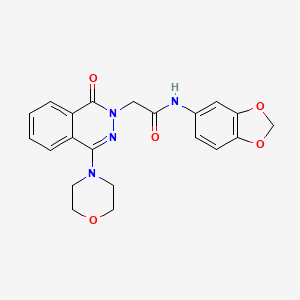

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer.

科学的研究の応用

Synthetic Methodologies and Chemical Reactions

One research avenue explores the synthetic applications of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives in organic chemistry. For instance, studies have focused on reaction mechanisms involving magnesiated bases on substituted pyridines, leading to various substitutions and additions on the pyridine ring, demonstrating the versatility of similar compounds in organic synthesis (Bonnet et al., 2001). Similarly, the control of lithiation sites on pyridine derivatives showcases the intricate control over chemical reactions, allowing for selective modifications of these compounds (Smith et al., 2013).

Material Science and Polymer Chemistry

In material science, derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of polymers with unique properties. Research has produced polyamides with flexible main-chain ether linkages and ortho-phenylene units, revealing their noncrystalline nature, solubility in polar solvents, and thermal stability, which are beneficial for various applications (Hsiao et al., 2000).

Pharmacological Applications

In the pharmacological domain, there's an interest in exploring the therapeutic potentials of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives. For example, studies on enhancing the reductive cleavage of aromatic carboxamides have implications for developing new therapeutic agents by facilitating the synthesis of bioactive molecules (Ragnarsson et al., 2001). Another aspect is the exploration of new compounds for cannabinoid receptor ligands, indicating the broad pharmacological interest in derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide (Silvestri et al., 2010).

Catalysis and Chemical Transformations

The role of similar compounds in catalysis and chemical transformations is also notable. For instance, divalent ytterbium complexes, which could be related to the structural motifs of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives, have been shown to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, reflecting the utility of these compounds in facilitating a wide range of chemical transformations (Basalov et al., 2014).

特性

IUPAC Name |

N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKCSFITFISCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

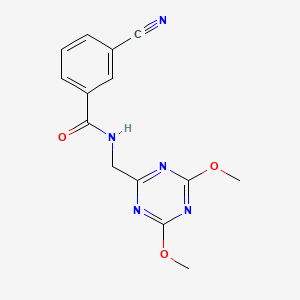

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

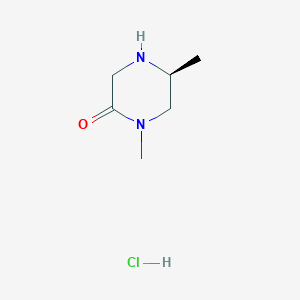

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)

![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)